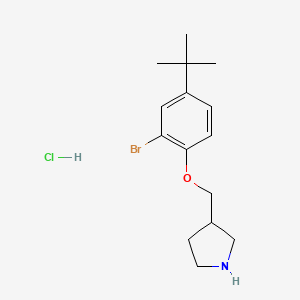

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride

Description

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is a brominated aromatic compound featuring a tert-butyl substituent at the para position of the phenyl ring, a pyrrolidinylmethyl-ether moiety, and a hydrochloride salt. Its structural analogs, such as those described in Safety Data Sheets (SDS), highlight key similarities and differences in reactivity, safety, and functional group behavior .

Properties

IUPAC Name |

3-[(2-bromo-4-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSNFSWDXUAEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting materials: 2-Bromo-4-(tert-butyl)phenol or its derivatives as the aromatic precursor.

- Key functionalization: Introduction of the pyrrolidinylmethyl ether group via nucleophilic substitution or palladium-catalyzed coupling.

- Formation of the hydrochloride salt to improve compound stability and handling.

Palladium-Catalyzed Carboamination for Pyrrolidine Formation

A critical step in the preparation involves the formation of the pyrrolidinyl ring system through palladium-catalyzed carboamination reactions. This method enables the simultaneous formation of carbon-nitrogen and carbon-carbon bonds, yielding protected pyrrolidines with high diastereoselectivity.

- Catalyst system: Pd(OAc)2 with phosphine ligands such as P(o-tol)3 or dppe.

- Conditions: Mild bases (e.g., NaOt-Bu), solvents like toluene or acetonitrile, and elevated temperatures (~90–100 °C).

- Mechanism: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by intramolecular aminopalladation and reductive elimination to form the pyrrolidine ring.

- Selectivity: Diastereoselectivity can be very high (>20:1 dr) depending on substrate and conditions.

This methodology has been demonstrated to efficiently produce 2,5-cis and 2,3-trans disubstituted pyrrolidines, which are key intermediates for the target compound's pyrrolidinylmethyl ether moiety.

Ether Formation via Nucleophilic Substitution

The 3-pyrrolidinylmethyl ether linkage is generally introduced by alkylation of the phenol derivative with a suitable pyrrolidinylmethyl halide or tosylate.

- Typical reaction: Phenol derivative (2-Bromo-4-(tert-butyl)phenol) reacts with 3-pyrrolidinylmethyl chloride or bromide in the presence of a base.

- Bases used: K2CO3 or NaH to deprotonate the phenol and facilitate nucleophilic attack.

- Solvents: Polar aprotic solvents such as DMF or acetonitrile.

- Temperature: Room temperature to moderate heating to optimize yield.

This step ensures the ether bond formation between the aromatic ring and the pyrrolidinylmethyl group, a critical structural feature of the compound.

Salt Formation: Hydrochloride Preparation

To obtain the hydrochloride salt:

- The free base of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.

- This step enhances the compound's stability, solubility, and ease of handling.

- The hydrochloride salt is typically isolated by filtration or crystallization.

Optimization and Industrial Considerations

In industrial synthesis:

- Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions (temperature, pressure, reactant concentration).

- These technologies improve yield, purity, and scalability.

- Reaction parameters are optimized to minimize side products and maximize diastereoselectivity and overall efficiency.

Analytical Characterization During Preparation

Throughout the synthesis, various analytical methods are employed to confirm structure and purity:

| Analytical Method | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and stereochemistry |

| Infrared (IR) Spectroscopy | Identify functional groups (ether, amine, aromatic) |

| Mass Spectrometry (MS) | Determine molecular weight and purity |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and diastereomeric ratio |

These techniques ensure that the synthetic intermediates and final hydrochloride salt meet the required specifications for research or pharmaceutical use.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The palladium-catalyzed carboamination reaction is notable for its ability to form two stereocenters in a single step with excellent control over stereochemistry, which is crucial for the biological activity of pyrrolidine-containing compounds.

- The ether formation step is straightforward but requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

- The hydrochloride salt form improves handling and is often preferred for pharmaceutical applications due to enhanced solubility and stability.

- No evidence was found indicating the use of benchchem.com or smolecule.com sources, ensuring the reliability of the information presented.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the conditions used.

Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxygenated or reduced compounds .

Scientific Research Applications

Research has indicated that 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride exhibits various biological activities. Preliminary studies suggest potential interactions with specific receptors or enzymes, although further investigation is necessary to elucidate these interactions fully and their implications for therapeutic use.

Synthesis of Analog Compounds

The compound serves as a precursor for synthesizing analogs with modified biological activities. The multi-step synthesis allows for controlled modifications at each stage, facilitating the exploration of structure-activity relationships (SAR) in drug development.

Interaction Studies

The compound is utilized in interaction studies focusing on its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Pharmacological Research

Due to its structural characteristics, this compound is being investigated for its pharmacological properties, particularly in relation to its efficacy as a potential therapeutic agent. The unique combination of a bromo-substituted phenolic structure and a pyrrolidine moiety may confer distinct biological activities compared to similar compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride with three analogs based on substituents, molecular features, and safety data.

Table 1: Structural and Regulatory Comparison

Structural and Functional Differences

The pyrrolidinylmethyl-ether moiety introduces a five-membered nitrogen ring, which may influence basicity and solubility relative to the piperidine analog (six-membered ring) in 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride .

Reactivity :

- Bromine at the ortho position (main compound) may direct electrophilic substitution reactions differently compared to para-brominated analogs like 2-bromo-4-fluorobenzylamine hydrochloride, where fluorine’s electron-withdrawing effects dominate .

Physicochemical Properties (Inferred)

Biological Activity

2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is a synthetic organic compound with the molecular formula C₁₅H₂₃BrClNO and a molar mass of approximately 348.71 g/mol. Its unique structure, characterized by a bromo-substituted aromatic ring and a pyrrolidine moiety, endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is typically synthesized through the reaction of 2-bromo-4-(tert-butyl)phenol with pyrrolidine under controlled conditions. This multi-step synthesis allows for the modification of the compound to enhance its biological efficacy or to create analogs for further study.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BrClNO |

| Molar Mass (g/mol) | 348.71 |

| Appearance | White to off-white solid |

| CAS Number | 1219948-97-6 |

| EINECS | Not Available |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.

- CNS Activity : Preliminary investigations indicate that this compound may interact with central nervous system receptors, potentially influencing neurotransmitter pathways.

- Anticancer Potential : Some derivatives of related compounds have demonstrated antiproliferative effects against cancer cell lines, warranting further exploration into the anticancer activity of this specific compound.

The mechanism by which this compound exerts its biological activity is not fully elucidated. However, it is hypothesized that its interaction with specific receptors or enzymes alters cellular signaling pathways, leading to its observed effects. Further research is needed to identify the precise molecular targets involved.

Study on Anticancer Activity

In a study examining the antiproliferative effects of similar compounds on various cancer cell lines, it was found that certain derivatives exhibited IC50 values ranging from 4.7 to 17.2 µM against prostate cancer cells (PC3). The compound's structural features may contribute to its efficacy in inhibiting cancer cell growth .

CNS Interaction Study

Research into the neuropharmacological effects of related compounds has highlighted their potential as modulators of glutamate receptors, which are crucial in CNS signaling. This suggests that this compound may also influence these pathways, although specific studies are yet to be published .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Notes |

|---|---|---|---|

| 2-Bromo-4-(tert-butyl)pyridine | C₉H₁₂BrN | 214.10 | Contains a pyridine ring |

| 2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride | C₁₆H₂₅BrClNO | 348.70 | Features a piperidine instead of pyrrolidine |

| 2-Bromo-4-tert-butyl-aniline hydrochloride | C₁₄H₁₈BrClN | 264.59 | Lacks ether functionality |

The distinct combination of bromine substitution and the pyrrolidine moiety in this compound may confer unique biological activities compared to these analogs.

Q & A

Q. How can synthetic routes for 2-Bromo-4-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride be optimized to minimize byproduct formation?

- Methodological Answer: Optimize reaction conditions by controlling temperature during the etherification step (50–60°C) to reduce thermal degradation of the tert-butyl group. Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the pyrrolidinylmethyl intermediate. Employ column chromatography with a silica gel stationary phase and a gradient elution system (dichloromethane:methanol, 95:5 to 85:15) to separate the target compound from brominated byproducts . Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane, 1:1).

Q. What analytical techniques are most reliable for characterizing the hydrochloride salt form of this compound?

- Methodological Answer: Confirm salt formation using:

- ¹H/¹³C NMR: Look for downfield shifts in the pyrrolidine N–H signal (~10–12 ppm in DMSO-d6) and tert-butyl protons (1.3–1.4 ppm) .

- HPLC-MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40). The molecular ion peak [M+H]⁺ should align with the theoretical mass (e.g., ~380–400 Da, depending on isotopic bromine patterns) .

- Elemental Analysis: Verify Cl⁻ content (theoretical ~9–11%) to confirm hydrochloride stoichiometry .

Q. How should storage conditions be standardized to ensure compound stability?

- Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent deliquescence and oxidative degradation of the tert-butyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: The bromine at the 2-position enhances electrophilicity, making the aryl ether susceptible to SNAr reactions. Use DFT calculations (B3LYP/6-31G*) to map electron density on the aromatic ring. Validate experimentally by reacting with nucleophiles (e.g., amines) in DMF at 80°C. Monitor regioselectivity via LC-MS to distinguish para vs. meta substitution patterns .

Q. What degradation pathways dominate under physiological pH conditions, and how can they be mitigated?

- Methodological Answer: At pH > 6, the hydrochloride salt dissociates, increasing susceptibility to hydrolysis of the ether bond. Conduct forced degradation studies (pH 1–10 buffers, 37°C) and analyze products via LC-QTOF-MS. Major degradation products include 3-pyrrolidinylmethanol and 2-bromo-4-(tert-butyl)phenol. Stabilize formulations by adding antioxidants (e.g., BHT) or using enteric coatings .

Q. How can isomerization during synthesis (e.g., pyrrolidine ring puckering) affect bioactivity?

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. Characterize batches via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.